molecular formula C32H30O4S3 B2741186 1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone CAS No. 882749-71-5

1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone

Cat. No.: B2741186
CAS No.: 882749-71-5
M. Wt: 574.77
InChI Key: OBDUAUKSBUDWLD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone is a structurally complex organic compound featuring a propanone backbone substituted with three interconnected aromatic systems. The molecule contains two 4-methoxyphenyl groups at the terminal positions and three thioether (-S-) linkages connecting intermediate phenyl rings.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[4-[3-(4-methoxyphenyl)-3-oxopropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30O4S3/c1-35-25-7-3-23(4-8-25)31(33)19-21-37-27-11-15-29(16-12-27)39-30-17-13-28(14-18-30)38-22-20-32(34)24-5-9-26(36-2)10-6-24/h3-18H,19-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDUAUKSBUDWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone, a complex organic compound with the molecular formula C32H30O4S3C_{32}H_{30}O_{4}S_{3} and a molecular weight of 574.77 g/mol, has garnered attention for its potential biological activities. This compound features multiple phenolic and sulfanyl groups, which are known to influence its pharmacological properties.

Chemical Structure

The structural complexity of this compound can be summarized as follows:

Component Description
Molecular Formula C32H30O4S3C_{32}H_{30}O_{4}S_{3}
Molecular Weight 574.77 g/mol
Key Functional Groups Methoxy, sulfanyl, phenyl

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, compounds containing methoxy and sulfanyl groups have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives of methoxyphenyl-thiosemicarbazones demonstrated selective anticancer activity, suggesting that structural modifications in the thiosemicarbazone framework can enhance their efficacy against cancer cells .

Antibacterial Activity

Compounds with similar moieties have also been evaluated for antibacterial properties. A series of synthesized compounds bearing sulfamoyl functionalities exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that the presence of sulfanyl groups may contribute to their effectiveness . The compound's ability to interact with bacterial enzymes could be a mechanism for its antibacterial action.

Enzyme Inhibition

The inhibition of key enzymes such as acetylcholinesterase (AChE) and urease is another area where this compound might exhibit biological activity. Research has shown that compounds with similar structures can act as potent AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors are significant in managing conditions like peptic ulcers and kidney stones.

Case Studies

  • Anticancer Screening :
    • A multicellular spheroid model was utilized to screen a library of compounds, revealing that certain derivatives exhibited promising anticancer activity by inducing apoptosis in cancer cells .
  • Antibacterial Testing :
    • In vitro studies demonstrated that derivatives of methoxyphenyl compounds had varying degrees of antibacterial effects against multiple strains, suggesting the potential for developing new antibiotics from these structures .

Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins. These studies typically reveal how modifications in chemical structure can influence binding affinity and specificity towards biological targets, thereby affecting their biological activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as solubility, permeability, and metabolic stability are critical in determining how effectively a compound can be developed into a drug.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C32H30O4S3C_{32}H_{30}O_{4}S_{3} and a molecular weight of 574.77 g/mol. Its complex structure includes multiple methoxy and sulfanyl groups, contributing to its unique chemical reactivity and biological activity.

Chemistry

1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it useful in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have explored its mechanism of action, which may involve:

  • Enzyme Inhibition : Interacting with specific enzymes to inhibit their activity.
  • Receptor Modulation : Affecting cellular receptors to alter signaling pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic effects. It shows promise as a lead compound for drug development, particularly in treating diseases where oxidative stress plays a role.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it valuable for developing new products in various sectors.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Properties : Research indicated that the compound showed effectiveness against certain bacterial strains, highlighting its potential use in developing new antibiotics.
  • Enzyme Inhibition Studies : Investigations into its ability to inhibit specific enzymes have shown promise in treating metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Propanone Derivatives

Electronic and Reactivity Differences

  • Thioether vs. Sulfonyl/Sulfonamide Groups: The target compound’s thioether linkages (C-S-C) contrast with sulfonyl (C-SO₂-C) groups in analogs like 1-(4-Biphenylyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone .
  • Methoxy Substitution: The dual 4-methoxyphenyl groups in the target compound provide strong electron-donating effects, which may stabilize charge-transfer interactions more effectively than halogenated (e.g., chloro, fluoro) or non-substituted aryl groups in analogs .
  • Triazole vs. Thioether Connectivity : The triazole-containing derivative () exhibits nitrogen-rich heterocyclic character, enabling hydrogen bonding—a feature absent in the sulfur-linked target compound .

Research Findings and Implications

Limitations and Challenges

  • Synthetic Complexity: The target compound’s three thioether bonds necessitate precise stoichiometric control to avoid side reactions, a challenge less pronounced in mono-thioether derivatives .
  • Solubility Trade-offs: While methoxy groups improve solubility in polar solvents, the extended aromatic system may limit solubility compared to smaller analogs like 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone .

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